4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Overview
Description
4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.07832714 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- The chemistry of heterocyclic diazo compounds, including those derived from benzothiazole, demonstrates the stability and high electrophilicity of these compounds. Such characteristics make them suitable for further chemical transformations in weakly alkaline media to produce primary nitrosoamines, highlighting their utility in synthetic chemistry (Shaburov, Vasil’eva, & El'tsov, 1974).
- In a study on reactivity towards methoxide ion, 4-nitro-2,1,3-benzothiadiazole and its derivatives demonstrated transitions attributable to Meisenheimer complex formation, indicative of their potential in nucleophilic substitution reactions (Nunno & Florio, 1977).
Antioxidative and Antiproliferative Potential
- A range of benzimidazole/benzothiazole-2-carboxamides, substituted with nitro, amino, or amino protonated moieties, were synthesized and evaluated for their antioxidative and antiproliferative activity. These compounds showed promising results in both in vitro cancer cell lines and antioxidative assays, highlighting their potential in the development of new therapeutic agents (Cindrić et al., 2019).
Antidiabetic and Anticancer Activity
- Novel dihydropyrimidine derivatives synthesized for antidiabetic screening showed significant in vitro activity, indicating their potential in diabetes management. This underscores the role of benzothiazole derivatives in developing new antidiabetic therapies (Lalpara et al., 2021).
- Thiazolidinone derivatives, incorporating a benzothiazole core, demonstrated antimicrobial and anticancer potential in in vitro studies, further illustrating the versatility of benzothiazole derivatives in pharmaceutical research (Deep et al., 2016).
Corrosion Inhibition
- Research on benzamide derivatives, including those with nitro and methoxy substituents, revealed their efficacy as corrosion inhibitors for mild steel in acidic conditions. This highlights their application in industrial processes to mitigate corrosion, enhancing material longevity (Mishra et al., 2018).
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-12-7-6-9(8-11(12)18(20)21)14(19)17-15-16-10-4-2-3-5-13(10)23-15/h6-8H,2-5H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRVHELHXOCXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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